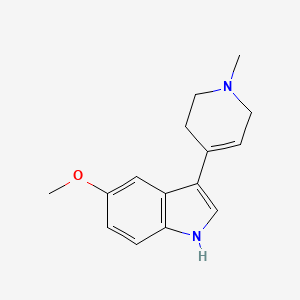

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 242.32 [M+H]⁺ .

- Fragmentation pattern: Loss of methyl radical (m/z 227) followed by tetrahydropyridine ring cleavage.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) Studies

Molecular Orbital Analysis

- HOMO : Localized on the indole π-system and tetrahydropyridine lone pairs.

- LUMO : Dominated by the antibonding orbitals of the tetrahydropyridine ring.

Table 1 : DFT-Optimized Geometric Parameters vs. Experimental Data

| Bond | DFT (Å) | X-ray (Å) |

|---|---|---|

| C3–N1 (indole) | 1.37 | 1.36 |

| N1–C11 (tetrahydropyridine) | 1.47 | 1.49 |

The computational models align closely with crystallographic data, validating the compound’s ground-state geometry.

Properties

IUPAC Name |

5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUYLGBEOWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388881 | |

| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55556-41-7 | |

| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Methoxyindole Core

The 5-methoxyindole nucleus can be synthesized via classical Fischer indole synthesis or modern palladium-catalyzed methods starting from appropriately substituted anilines or phenylhydrazines bearing a methoxy group at the 5-position. The methoxy substituent is generally introduced early in the synthesis to ensure its stability throughout subsequent steps.

Preparation of the 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl Fragment

The tetrahydropyridine ring is a partially saturated nitrogen heterocycle. Its synthesis often involves:

- Reduction of pyridine derivatives to tetrahydropyridines.

- Selective methylation at the nitrogen atom to yield the 1-methyl derivative.

- Functionalization at the 4-position to allow coupling.

This fragment can be prepared separately and then coupled to the indole core or constructed in situ during the synthesis.

Coupling at the 3-Position of Indole

The key step is the formation of the C–C bond between the 3-position of the indole and the 4-position of the tetrahydropyridine ring. Common methods include:

- Cross-coupling reactions such as Suzuki or Stille coupling if halogenated indole derivatives and boronic acid or stannane derivatives of the tetrahydropyridine are available.

- Nucleophilic substitution or addition reactions if the tetrahydropyridine fragment is suitably functionalized (e.g., as a halide or leaving group).

- Direct C–H activation methods catalyzed by transition metals to functionalize the indole at the 3-position.

Representative Synthetic Route (Literature-Based)

A representative synthetic route reported in medicinal chemistry literature for related 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles involves:

- Starting Material: 5-methoxyindole or its halogenated derivative.

- Functionalization: Introduction of a leaving group at the 3-position (e.g., bromination).

- Preparation of the tetrahydropyridine derivative: Synthesis of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl boronic acid or stannane.

- Cross-coupling: Palladium-catalyzed Suzuki or Stille coupling to attach the tetrahydropyridinyl group at the 3-position.

- Purification: Chromatographic techniques to isolate the target compound with high purity (>97%).

This method is supported by studies on multi-target ligands of aminergic G-protein-coupled receptors (GPCRs), where similar compounds were synthesized and characterized.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 5-Methoxyindole preparation | Fischer indole synthesis or Pd-catalysis | Methoxy group introduced early |

| Halogenation at C-3 | NBS or similar brominating agent | Regioselective bromination at C-3 |

| Tetrahydropyridine synthesis | Reduction of pyridine, methylation at N | Control of partial saturation required |

| Cross-coupling | Pd(PPh3)4 catalyst, base (K2CO3), solvent (THF, toluene) | Inert atmosphere, reflux conditions |

| Purification | Silica gel chromatography | Achieves >97% purity |

Summary of Key Data

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 55556-41-7 |

| Purity (typical) | ≥97% |

| Solubility | Soluble in DMSO, moderate in organic solvents |

| Storage | Room temperature (solid), -20°C to -80°C (solutions) |

Research Findings and Applications

The compound and its analogs have been synthesized and studied extensively as ligands for dopamine and serotonin receptors, showing multifunctional pharmacological profiles. The synthetic methods have been optimized to provide sufficient yields and purity for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of 5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Reduction: Formation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.

Substitution: Formation of 2-bromo-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Scientific Research Applications

Pharmacological Properties

1.1 Neuropharmacology

Research indicates that 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits potential as a serotonin receptor modulator. The compound has been investigated for its affinity towards the serotonin 5-HT_1A receptor and serotonin transporter (SERT), which are crucial targets in the treatment of mood disorders and anxiety .

Case Study:

A study highlighted the synthesis of novel derivatives based on this compound that demonstrated dual binding affinity for both SERT and the 5-HT_1A receptor. These derivatives showed promising results in functional assays related to mood modulation and cognitive enhancement .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its pharmacological profile. Modifications at the indole moiety have been shown to enhance binding affinity and selectivity towards specific receptors.

Table 1: Summary of SAR Findings

| Modification | Effect on Affinity | Target Receptor |

|---|---|---|

| Substitution at C-5 position | Increased SERT binding | SERT |

| Replacement with pyrrolo[2,3-b]pyridine | Maintained affinity | 5-HT_1A |

| Addition of three-methylene linker | Enhanced binding | SERT |

Potential Therapeutic Applications

3.1 Antidepressant Activity

The compound's ability to modulate serotonin receptors suggests its potential use as an antidepressant. Research has shown that certain derivatives can produce antidepressant-like effects in animal models, indicating their viability for further development as therapeutic agents .

Case Study:

In a preclinical study, derivatives of this compound were tested in the Porsolt forced swimming test in rats, where they exhibited significant antidepressant-like effects compared to control substances .

3.2 Neuroprotective Effects

Indole-based compounds have been implicated in neuroprotection against neurodegenerative diseases. The unique structural features of this compound allow it to interact with various neurochemical pathways that may protect against neuronal damage.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

DNA/RNA: Intercalating with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its analogs are critical for understanding its pharmacological profile. Below is a comparative analysis:

Structural Analogues with Modified Substituents

Receptor Affinity Comparisons

- Dopamine D₂ Receptor: this compound: No direct affinity data found in evidence. However, its analog D2AAK1_3 (5-ethoxy variant with benzyl group) shows moderate D₂ affinity (Ki = 151 nM, pKi = 6.82) . 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: No D₂ affinity reported; primarily targets 5-HT receptors .

Serotonin Receptors :

Critical Analysis of Evidence

- Contradictions :

- Gaps: No thermal or crystallographic data for the methyl-substituted compound are available, unlike its benzyl counterparts, which have detailed structural analyses .

Biological Activity

5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 55556-41-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative features a methoxy group and a tetrahydropyridine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.32 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55556-41-7 |

Research indicates that this compound may exhibit multi-target activity, particularly in the modulation of serotonin receptors and potential antidepressant effects. Its structural modifications have been shown to influence binding affinities for various receptors.

Key Findings

- Serotonin Reuptake Inhibition : The compound has demonstrated significant binding affinity for the serotonin transporter (SERT), which is crucial for its antidepressant potential. Studies have shown an inhibition constant () of approximately 9.2 nM for SERT .

- Receptor Binding : It has been investigated for its interactions with multiple serotonin receptors (5-HT receptors), including:

- Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may possess activity against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

Toxicological Profile

The safety data sheet indicates that while the compound exhibits some acute toxicity (Category 4 for oral toxicity), it is generally considered to have low cytotoxicity at concentrations above 40 µM in HepG2 cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in this class:

Table: Summary of Biological Activities

Structure–Activity Relationship (SAR)

The modification of the indole structure has been pivotal in enhancing the biological activity of these compounds. Substitutions at the C5 position of the indole ring have been correlated with increased receptor affinity and selectivity .

Q & A

Q. What are the primary receptor targets of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how are they identified?

The compound primarily targets serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT1B subtypes, with high affinity (e.g., Ki = 0.38 nM for 5-HT1A) . Receptor identification involves competitive binding assays using radioligands (e.g., [³H]5-HT) in transfected cell lines. Functional activity is confirmed via cAMP inhibition assays (for 5-HT1B) or GTPγS binding studies (for 5-HT1A) . Structural analogs, such as RU 24969 (lacking the methyl group), exhibit similar receptor profiles, highlighting the role of the tetrahydropyridine-indole core in 5-HT receptor engagement .

Q. What synthetic routes are used to prepare this compound?

Synthesis typically involves:

Indole core formation : Via Fischer indole synthesis or palladium-catalyzed coupling.

Tetrahydropyridine substitution : The 1-methyl-1,2,3,6-tetrahydropyridine moiety is introduced via nucleophilic substitution or reductive amination.

Methoxy group installation : Achieved by alkylation of a hydroxyl precursor or direct substitution .

For example, analogs in antipsychotic studies (e.g., compound 16 in ) use sulfonamide coupling at the indole N1 position to enhance selectivity for D2 and 5-HT6 receptors.

Q. How is structural conformation analyzed to rationalize receptor binding?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are employed to determine the compound’s 3D structure. Key features include:

- Planarity of the indole ring , critical for π-π stacking with receptor aromatic residues.

- Tetrahydropyridine puckering (Cremer-Pople coordinates ), influencing receptor pocket compatibility.

Molecular docking studies further predict interactions, such as hydrogen bonding between the methoxy group and conserved serine residues in 5-HT receptors .

Advanced Research Questions

Q. How do structural modifications impact receptor selectivity between 5-HT1A and 5-HT1B subtypes?

The methyl group at the tetrahydropyridine nitrogen introduces steric hindrance, reducing 5-HT1B affinity compared to unmethylated analogs like RU 24969 . For example:

Q. What methodological considerations are critical for in vivo behavioral assays (e.g., forced swim test)?

- Dose optimization : Low doses (0.1–1 mg/kg, i.p.) are effective in rodent models due to high blood-brain barrier permeability .

- Temporal alignment : Circadian rhythm affects 5-HT receptor activity; experiments are timed to zeitgeber periods (e.g., ZT3–ZT21) for consistency .

- Control for off-target effects : Co-administration of receptor antagonists (e.g., WAY100635 for 5-HT1A) validates target specificity .

Q. How can contradictory data on 5-HT autoreceptor activity be resolved?

Discrepancies in autoreceptor inhibition (e.g., variable 5-HT output reduction in microdialysis ) arise from:

- Regional differences : Suprachiasmatic nucleus (SCN) vs. frontal cortex.

- Functional selectivity : Partial agonism vs. full antagonism, detectable via biased signaling assays (e.g., β-arrestin recruitment vs. cAMP inhibition).

Advanced protocols combine brain-region-specific microdialysis with phosphoproteomics to map signaling pathways .

Q. What strategies improve selectivity over off-target receptors (e.g., D2, 5-HT7)?

- Substituent engineering : Sulfonamide groups at N1 (e.g., compound 16 ) reduce D2 receptor activation while enhancing 5-HT6 antagonism.

- Hybrid ligands : Multifunctional designs (e.g., SERT inhibition + 5-HT1A partial agonism) balance efficacy and side-effect profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.